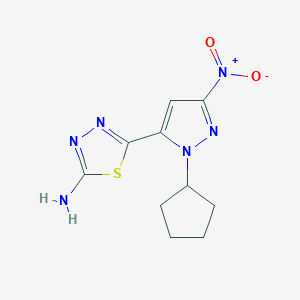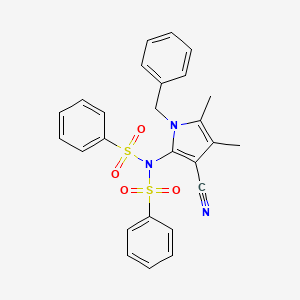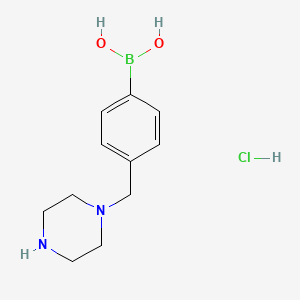
2-Chlorophenyl 4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
A study on the synthesis and antiviral activity of thiadiazole sulfonamides revealed that certain compounds exhibited anti-tobacco mosaic virus activity. This research demonstrates the potential of thiadiazole derivatives in the development of antiviral agents (Chen et al., 2010).
Corrosion Inhibition
Thiadiazole derivatives have been investigated for their corrosion inhibition performance on iron. Quantum chemical and molecular dynamics simulation studies provided insights into the inhibition mechanisms and the interaction strength between metal surfaces and these molecules, suggesting their effectiveness in protecting metals from corrosion (Kaya et al., 2016).
Material Science
In material science, thiadiazole compounds have been utilized in the development of new materials. For example, research on the structural properties of a thiadiazole compound provided valuable insights for designing materials with potential applications in nonlinear optics (NLO) (Kerru et al., 2019).
Organic Synthesis
The reaction of sulfur dichloride with nitriles in the presence of a Lewis acid to form 1,2,4-thiadiazoles showcases the role of thiadiazole derivatives in organic synthesis. This process highlights the versatility of thiadiazole derivatives in synthesizing complex heterocyclic compounds (Komatsu et al., 1983).
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2S2/c15-8-5-6-9(11(17)7-8)13-14(21-19-18-13)20-12-4-2-1-3-10(12)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTWFKUQYGVSNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=C(N=NS2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenyl 4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl sulfide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Iodo-3-methylbicyclo[1.1.1]pentane](/img/structure/B2692378.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyridin-4-yl)methanone](/img/structure/B2692381.png)


![2-[2-(hydroxymethyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B2692386.png)

![6-chloro-5-methyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2692388.png)
![6,6-Dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]isoquinoline;hydrochloride](/img/structure/B2692389.png)
![N-[3-[2-benzoyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2692390.png)


![Dimethyl 5-(4-tert-butylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2692396.png)
![2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2692397.png)